molecular formula C13H19ClO2 B295983 1-[(6-Chlorohexyl)oxy]-4-methoxybenzene

1-[(6-Chlorohexyl)oxy]-4-methoxybenzene

Cat. No.: B295983
M. Wt: 242.74 g/mol
InChI Key: HDJPEPGZXXYLCW-UHFFFAOYSA-N
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Description

1-[(6-Chlorohexyl)oxy]-4-methoxybenzene is a chloroalkyl-substituted aromatic compound characterized by a 4-methoxybenzene core linked to a 6-chlorohexyloxy chain. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the hexyl chain and electronic effects from the methoxy and chloro substituents. The compound is typically synthesized via nucleophilic substitution or multicomponent reactions, as exemplified in , where it was prepared with a 72% yield using 6-chlorohexan-1-ol and 1-methyl-4-vinylbenzene under photochemical conditions . Its applications span synthetic intermediates in pharmaceuticals, agrochemicals, and materials science, though specific biological activity remains underexplored in the provided evidence.

Properties

Molecular Formula

C13H19ClO2

Molecular Weight

242.74 g/mol

IUPAC Name

1-(6-chlorohexoxy)-4-methoxybenzene

InChI

InChI=1S/C13H19ClO2/c1-15-12-6-8-13(9-7-12)16-11-5-3-2-4-10-14/h6-9H,2-5,10-11H2,1H3

InChI Key

HDJPEPGZXXYLCW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCCCCCCCl

Canonical SMILES

COC1=CC=C(C=C1)OCCCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
1-[(6-Chlorohexyl)oxy]-4-methoxybenzene 240.73 3.8 ~0.1 (DCM)
1-Chloro-4-methoxybenzene 142.58 2.1 ~1.2 (DCM)
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene 352.45 5.2 <0.01 (DCM)

Key Observations:

  • The 6-chlorohexyl chain increases lipophilicity (logP ~3.8) compared to simpler analogs like 1-chloro-4-methoxybenzene (logP ~2.1) .
  • Bulky substituents (e.g., cyclohexylidene in ) drastically reduce solubility due to steric effects .

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